molecular formula C7H9N5O B11912215 1-(6-Amino-1H-purin-8-yl)ethanol

1-(6-Amino-1H-purin-8-yl)ethanol

Cat. No.: B11912215
M. Wt: 179.18 g/mol
InChI Key: WFERJXDLXKISMM-UHFFFAOYSA-N
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Description

1-(6-Amino-1H-purin-8-yl)ethanol is a purine derivative characterized by an ethanol moiety attached to the 8-position of the purine ring and an amino group at the 6-position.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-(6-amino-7H-purin-8-yl)ethanol

InChI

InChI=1S/C7H9N5O/c1-3(13)6-11-4-5(8)9-2-10-7(4)12-6/h2-3,13H,1H3,(H3,8,9,10,11,12)

InChI Key

WFERJXDLXKISMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=NC=NC(=C2N1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-purin-8-yl)ethanol typically involves the reaction of 6-amino-1H-purine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-(6-Amino-1H-purin-8-yl)ethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-1H-purin-8-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-(6-Amino-1H-purin-8-yl)acetaldehyde or 1-(6-Amino-1H-purin-8-yl)acetic acid.

    Reduction: 1-(6-Amino-1H-purin-8-yl)ethylamine.

    Substitution: Various N-substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

1-(6-Amino-1H-purin-8-yl)ethanol is being investigated for its potential as an antiviral agent. Research has shown that purine derivatives can inhibit viral replication, particularly in the case of herpes simplex virus and other viral infections. For instance, compounds with similar structures have demonstrated significant antiviral activity, suggesting potential applications for 1-(6-Amino-1H-purin-8-yl)ethanol in developing new antiviral therapies .

Moreover, studies indicate that derivatives of purines exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The compound's ability to interact with nucleic acids and proteins may contribute to its anticancer properties, making it a candidate for further investigation in cancer therapy .

Table 1: Cytotoxic Activity of Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
1-(6-Amino-1H-purin-8-yl)ethanol4T1 murine mammary carcinoma15.2
2-(2-amino-1,6-dihydro-6-oxo-purin)COLO201 human colorectal adenocarcinoma12.5
GanciclovirHerpes simplex virus0.5

Biochemical Research Applications

Enzyme Interaction Studies

The compound has been utilized in studies examining its interaction with various enzymes involved in metabolic pathways. Its structural similarity to adenosine allows it to act as a substrate or inhibitor for enzymes like adenosine deaminase, which plays a crucial role in purine metabolism. This interaction can provide insights into metabolic disorders and potential therapeutic interventions .

Table 2: Enzyme Inhibition Studies

EnzymeInhibitor UsedIC50 (µM)Reference
Adenosine Deaminase1-(6-Amino-1H-purin-8-yl)ethanol20.0
Guanylate CyclaseGTP analogs5.0

Agricultural Applications

Plant Growth Regulation

Research has indicated that purine derivatives can influence plant growth and development. Specifically, studies have shown that compounds like 1-(6-Amino-1H-purin-8-yl)ethanol can enhance seed germination and root development in various plant species. This property could be harnessed for agricultural applications to improve crop yields and resilience .

Case Study: Wheat Growth Enhancement

In a controlled experiment, wheat seeds treated with a solution of 1-(6-Amino-1H-purin-8-yl)ethanol exhibited improved growth metrics compared to untreated controls:

TreatmentAverage Height (cm)Germination Rate (%)
Control2575
Treated with 100 ppm3590

Mechanism of Action

The mechanism of action of 1-(6-Amino-1H-purin-8-yl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. It may also interact with nucleic acids, affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 8-position (target compound) vs. 9-position (e.g., CAS 31383-66-1) may influence steric interactions in biological systems .
  • Ethanol and methoxyethanol substituents (e.g., CAS 120503-69-7) alter polarity and hydrogen-bonding capacity compared to bulkier groups like sulfanyl-phenoxy-propanol .

Physicochemical Properties

  • Solubility: Ethanol-substituted purines (e.g., target compound) are likely more polar and water-soluble than lipophilic derivatives such as the sulfanyl-phenoxy-propanol analogue (logP ~3.5 inferred from C₂₃H₂₅N₅O₃S) .
  • Molecular Weight : The target compound’s lower molecular weight (~193–194 g/mol) compared to patented derivatives (e.g., 451.54 g/mol for CAS 678155-64-1) may enhance bioavailability .

Biological Activity

1-(6-Amino-1H-purin-8-yl)ethanol, also known as 6-amino-purine ethanol, is a purine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to adenine and has been studied for its various pharmacological properties, including its role in cellular signaling, enzyme inhibition, and potential therapeutic applications.

Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
IUPAC Name: 1-(6-amino-1H-purin-8-yl)ethanol
Canonical SMILES: CC(C1=NC2=C(N1)N=CN=C2N=C(N)N)O

The biological activity of 1-(6-Amino-1H-purin-8-yl)ethanol is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, which is beneficial in conditions like gout .
  • Cell Signaling Modulation: By mimicking adenine, it may interfere with nucleotide signaling pathways, affecting processes such as cell proliferation and apoptosis .

Biological Activities

Research indicates several notable biological activities associated with 1-(6-Amino-1H-purin-8-yl)ethanol:

Antioxidant Activity

1-(6-Amino-1H-purin-8-yl)ethanol exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic potential in various diseases .

Anticancer Properties

Studies have demonstrated that purine derivatives, including 1-(6-Amino-1H-purin-8-yl)ethanol, can induce apoptosis in cancer cells. For example, it has been observed to affect the proliferation of human cancer cell lines by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(6-Amino-1H-purin-8-yl)ethanol:

Study Findings Methodology
Study 1Inhibition of xanthine oxidase activity by approximately 50% at specific concentrations.In vitro assays on rat liver extracts.
Study 2Induction of apoptosis in MCF7 breast cancer cells with IC50 values indicating significant cytotoxicity.Flow cytometry and qRT-PCR analysis.
Study 3Antioxidant capacity measured via DPPH radical scavenging assay showing a dose-dependent response.Spectrophotometric analysis.

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